REACTION_SMILES
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[BH3:1].[CH3:17][OH:18].[Cl:3][c:4]1[c:5]([F:16])[cH:6][c:7]2[cH:8][cH:9][c:10]([CH:14]=[O:15])[n:11][c:12]2[cH:13]1.[Na:2]>>[Cl:3][c:4]1[c:5]([F:16])[cH:6][c:7]2[cH:8][cH:9][c:10]([CH2:14][OH:15])[n:11][c:12]2[cH:13]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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B
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc2cc(F)c(Cl)cc2n1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na]
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Name
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Type
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product
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Smiles
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OCc1ccc2cc(F)c(Cl)cc2n1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |